Chromatographic Selectivity: Validated HPLC Separation from Betahistine
A validated HPLC method specifically separates 2-(2-hydroxyethyl)pyridine (HEP) from betahistine (BHS), demonstrating a retention time difference that ensures accurate quantification in pharmaceutical quality control [1].
| Evidence Dimension | HPLC retention time (approximate) |
|---|---|
| Target Compound Data | HEP: 2.5 min (approx.) |
| Comparator Or Baseline | Betahistine (BHS): 1.5 min (approx.) |
| Quantified Difference | ΔRT ≈ 1.0 min (baseline separation) |
| Conditions | C18 column (3.5 µm, 75.0 × 4.6 mm), mobile phase: 0.01 M Brij-35, 0.12 M SDS, 0.02 M disodium hydrogen phosphate (pH 5.5), flow rate 1.5 mL/min, detection at 260 nm [1] |
Why This Matters
This validated separation is essential for procuring material intended for use as a pharmaceutical impurity standard, where chromatographic identity is a critical quality attribute.
- [1] Ibrahim, F. A., et al. "Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity." Separations, 2022, 9(2), 49. View Source
